molecular formula C17H17N3O4S B2465690 1-(2-(2,4-Dioxooxazolidin-3-yl)-1-phenylethyl)-3-(thiophen-2-ylmethyl)urea CAS No. 2034546-72-8

1-(2-(2,4-Dioxooxazolidin-3-yl)-1-phenylethyl)-3-(thiophen-2-ylmethyl)urea

Cat. No. B2465690
CAS RN: 2034546-72-8
M. Wt: 359.4
InChI Key: CKCIGGNMLQGARQ-UHFFFAOYSA-N
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Description

1-(2-(2,4-Dioxooxazolidin-3-yl)-1-phenylethyl)-3-(thiophen-2-ylmethyl)urea is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine.

Scientific Research Applications

Synthesis and Medicinal Applications

Urea derivatives have been synthesized and evaluated for their potential in treating various diseases due to their biochemical properties. For example, flexible 1-(2-aminoethoxy)-3-ar(o)yl(thio)ureas showed antiacetylcholinesterase activity, indicating potential for treating neurodegenerative diseases such as Alzheimer's (Vidaluc et al., 1995). Furthermore, 1-aryl-3-[4-(pyridin-2-ylmethoxy)phenyl]urea derivatives were designed and synthesized, demonstrating significant antiproliferative effects on cancer cell lines, suggesting their potential as anticancer agents (Jian Feng et al., 2020).

Green Chemistry and Safer Synthesis Methods

Research has also focused on developing safer and more environmentally friendly methods for synthesizing urea derivatives. The use of phosgene substitutes in the synthesis of ureas represents a significant advancement in green chemistry, reducing the reliance on hazardous materials and promoting safer, cleaner alternatives (Bigi et al., 2000).

Organometallic Chemistry and Material Science

Urea derivatives have been used in organometallic chemistry, such as in the preparation and spectroscopic studies of cyclic urea adducts of triphenyl-tin and -lead halides. These studies contribute to understanding the chemical behavior of these compounds and their potential applications in materials science (Aitken & Onyszchuk, 1985).

properties

IUPAC Name

1-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)-1-phenylethyl]-3-(thiophen-2-ylmethyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O4S/c21-15-11-24-17(23)20(15)10-14(12-5-2-1-3-6-12)19-16(22)18-9-13-7-4-8-25-13/h1-8,14H,9-11H2,(H2,18,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKCIGGNMLQGARQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)N(C(=O)O1)CC(C2=CC=CC=C2)NC(=O)NCC3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-(2,4-Dioxooxazolidin-3-yl)-1-phenylethyl)-3-(thiophen-2-ylmethyl)urea

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